(2R,3R)-Dibutyl 2,3-dihydroxysuccinate
CAS No.: 87-92-3
Cat. No.: VC0525932
Molecular Formula: C12H22O6
Molecular Weight: 262.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87-92-3 |
|---|---|
| Molecular Formula | C12H22O6 |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | dibutyl 2,3-dihydroxybutanedioate |
| Standard InChI | InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3 |
| Standard InChI Key | PCYQQSKDZQTOQG-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O)O |
| SMILES | CCCCOC(=O)C(C(C(=O)OCCCC)O)O |
| Canonical SMILES | CCCCOC(=O)C(C(C(=O)OCCCC)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
(2R,3R)-Dibutyl 2,3-dihydroxysuccinate is characterized by the following identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 87-92-3 | |
| IUPAC Name | Dibutyl (2R,3R)-2,3-dihydroxybutanedioate | |
| Molecular Formula | C₁₂H₂₂O₆ | |
| Molecular Weight | 262.30 g/mol | |
| SMILES | CCCCOC(=O)C@@HO | |
| Optical Rotation | D = +10.5° to +12° (neat) |
The compound’s structure features two butyl ester groups attached to the 2,3-dihydroxysuccinate backbone, with stereochemical specificity at the C2 and C3 positions . This configuration underpins its chiral recognition capabilities, critical for applications in enantioselective synthesis and separation .
Physicochemical Properties
Key physical and chemical properties include:
| Property | Value | Method/Source |
|---|---|---|
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, organic solvents | |
| Stability | >2 years at -20°C | |
| Purity | >98% (HPLC) |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in reaction media, while its stability under refrigeration ensures long-term storage viability .
Synthesis and Manufacturing
Esterification of Tartaric Acid
The primary synthesis route involves the esterification of L-(+)-tartaric acid with n-butanol under acid-catalyzed conditions . A typical procedure includes:
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Reaction Setup: Tartaric acid is refluxed with excess butanol in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
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Ester Formation: The hydroxyl groups at C2 and C3 react with butanol to form the diester, while the stereochemistry is preserved due to the chiral nature of the tartaric acid precursor .
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Purification: The crude product is neutralized, washed, and recrystallized to achieve >98% purity.
Alternative Methods
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Enzymatic Catalysis: Lipases have been employed to enhance stereoselectivity and reduce side reactions, though yields remain lower (60–70%) compared to acid-catalyzed methods .
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2–3 hours, improving energy efficiency without compromising yield .
Applications in Science and Industry
Chiral Resolution in Pharmaceuticals
The compound’s ability to form diastereomeric complexes with enantiomers enables its use in chromatographic separations. For example:
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Microemulsion Electrokinetic Chromatography (MEEKC): (2R,3R)-Dibutyl 2,3-dihydroxysuccinate acts as a chiral selector, resolving β-blockers like propranolol with a resolution factor (Rₛ) > 2.5 .
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Preparative HPLC: Scalable separation of antifungal agents (e.g., ketoconazole) achieves enantiomeric excess (ee) >99% .
Asymmetric Synthesis
As a chiral auxiliary, the compound directs stereoselectivity in:
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Aldol Reactions: Induces >90% enantiomeric excess in the synthesis of polyketide precursors .
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Sharpless Epoxidation: Enhances diastereoselectivity in epoxide formation, critical for taxol side-chain synthesis .
Industrial Uses
| Industry | Application | Mechanism |
|---|---|---|
| Food | Flavor stabilizer | Inhibits lipid oxidation |
| Cosmetics | Moisturizer | Enhances stratum corneum hydration |
| Polymers | Plasticizer for biodegradable films | Reduces glass transition temperature |
Research Advancements and Mechanistic Insights
Biochemical Interactions
Studies using Pseudomonas putida cultures demonstrate the compound’s metabolism into succinic acid and butanol, suggesting potential as a carbon source in biopolymer production. Enzymatic hydrolysis by esterases yields tartaric acid, which can be recycled in closed-loop systems .
Computational Modeling
Density Functional Theory (DFT) calculations reveal that the compound’s hydroxyl groups form hydrogen bonds with target enantiomers (e.g., ΔG = -5.2 kcal/mol for propranolol complexes), explaining its chiral recognition efficacy .
Future Directions
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Biopolymer Synthesis: Leveraging microbial pathways to convert (2R,3R)-dibutyl 2,3-dihydroxysuccinate into polyhydroxyalkanoates (PHAs).
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Drug Delivery Systems: Investigating its use as a stabilizer in lipid nanoparticle formulations for mRNA vaccines .
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Green Chemistry: Optimizing enzymatic synthesis routes to achieve >90% yield with reduced waste .
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